4-(6-Méthoxynaphtalène-2-yl)but-3-én-2-one

Vue d'ensemble

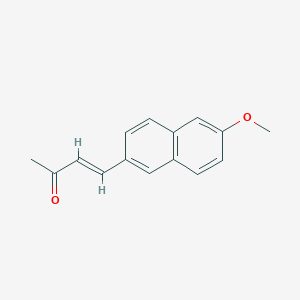

Description

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . . This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a butenone moiety.

Applications De Recherche Scientifique

Pain Management

One of the most promising applications of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one is in the development of sigma-1 receptor antagonists. Sigma-1 receptors are implicated in neuropathic pain pathways, and compounds that modulate these receptors can provide non-opioid analgesic effects. Recent studies have demonstrated that derivatives based on this compound exhibit significant affinity for sigma-1 receptors, which may lead to effective treatments for conditions such as neuropathic pain and complex regional pain syndrome (CRPS) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that derivatives like nabumetone, which is closely related to 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, have shown efficacy in reducing inflammation. The synthesis of such compounds through optimized continuous flow processes enhances their production efficiency, making them more accessible for therapeutic use .

Continuous Flow Synthesis

The synthesis of 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one has been optimized using continuous flow techniques. This method allows for better control over reaction conditions and improved yields compared to traditional batch synthesis. For instance, a scalable two-step continuous flow synthesis has been developed that significantly increases the throughput of producing related compounds while maintaining high purity levels .

Reaction Optimization

The reaction conditions for synthesizing this compound involve the use of palladium catalysts and specific solvent mixtures to achieve high yields efficiently. Studies have shown that employing microwave-assisted synthesis can further enhance reaction rates and product yields, making it a viable option for large-scale production .

Sigma-1 Receptor Antagonists

A notable case study involved the evaluation of various sigma-1 receptor antagonists derived from the naphthalene scaffold, including those based on 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one. These compounds were tested in animal models for their ability to alleviate neuropathic pain, demonstrating significant antinociceptive effects without the cytotoxicity often associated with traditional analgesics .

Anti-inflammatory Drug Development

Another case study focused on the development of anti-inflammatory agents utilizing the naphthalene derivative framework. The research highlighted how modifications to the chemical structure could enhance therapeutic efficacy while reducing side effects commonly seen with existing anti-inflammatory drugs .

Conclusion and Future Directions

The compound 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one shows significant potential in medicinal chemistry, particularly in pain management and anti-inflammatory applications. Ongoing research into its synthetic methodologies continues to enhance its accessibility for pharmaceutical development. Future studies should focus on clinical trials to validate its efficacy and safety in human subjects, paving the way for new therapeutic options in managing pain and inflammation.

Data Table: Summary of Key Findings

Méthodes De Préparation

The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reagent to form the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mécanisme D'action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparaison Avec Des Composés Similaires

4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one can be compared with other similar compounds, such as:

Nabumetone: A non-steroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.

4-(6-Hydroxynaphthalen-2-yl)but-3-en-2-one: A related compound with a hydroxyl group instead of a methoxy group.

4-(6-Methoxynaphthalen-2-yl)butan-2-one: A compound with a saturated butanone moiety instead of the unsaturated butenone moiety.

The uniqueness of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, also known as (E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 226.27 g/mol

- CAS Number : 56600-90-9

- Melting Point : 118-120 °C

Pharmacological Activity

Research indicates that 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one exhibits various biological activities, particularly in the context of cancer treatment and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Proteasome Inhibition : The compound has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells .

- Induction of Endoplasmic Reticulum Stress : By triggering ER stress, it activates the unfolded protein response (UPR), which can promote apoptosis in cancer cells .

- Cytotoxic Effects : In vitro studies demonstrated that it induces cell death in various cancer cell lines, suggesting a broad-spectrum anticancer activity .

Anti-inflammatory Properties

4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one also displays anti-inflammatory effects, which may be beneficial in treating inflammatory diseases. The compound modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Study on Cancer Cell Lines : A study conducted on multiple cancer cell lines showed that treatment with 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one resulted in a dose-dependent decrease in cell viability, with IC values indicating potent cytotoxicity .

Cell Line IC (µM) MCF7 (Breast) 15 A549 (Lung) 10 HeLa (Cervical) 12 - Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer effects are mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to apoptosis .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, supporting its potential for further development as an anticancer therapeutic agent .

Propriétés

IUPAC Name |

(E)-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKROFHKPKRFPM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127053-22-9 | |

| Record name | 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127053229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1W17F0WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.